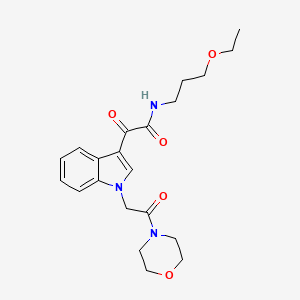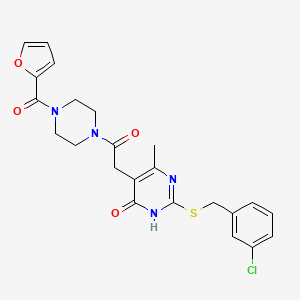
2-((3-chlorobenzyl)thio)-5-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-chlorobenzyl)thio)-5-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H23ClN4O4S and its molecular weight is 486.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed numerous methods for synthesizing novel derivatives that include components like furan, piperazine, and pyrimidinone, which are integral to the molecule . These methods often involve multi-step synthetic routes starting from basic chemical precursors to yield compounds with specific functional groups aimed at enhancing biological activity or enabling further chemical modifications. Studies detailing the synthesis of related compounds highlight the importance of these methods in creating molecules with potential therapeutic applications (J. Kumar et al., 2017).
Pharmacological Evaluation
Several of the synthesized compounds, similar to the molecule of interest, have been evaluated for their pharmacological properties, including antidepressant and antianxiety activities, by utilizing animal models. These evaluations provide essential insights into the therapeutic potential of these compounds, guiding further development and refinement (J. Kumar et al., 2017).
Molecular Docking and Anticancer Activity
Molecular docking studies are employed to predict the interaction between synthesized compounds and specific protein targets, which is crucial in the design of drugs with targeted therapeutic actions. For instance, compounds structurally related to the query molecule have shown promising anti-proliferative activities against cancer cell lines, suggesting potential applications in cancer therapy (I. Parveen et al., 2017).
Anti-Inflammatory and Analgesic Properties
The synthesis of novel chemical entities incorporating elements like furan and pyrimidinone has led to the discovery of compounds with significant anti-inflammatory and analgesic activities. Such studies underscore the potential of these molecules in developing new treatments for conditions associated with inflammation and pain (A. Abu‐Hashem et al., 2011).
Antimicrobial and Antifungal Applications
Compounds bearing resemblance to the query molecule have been assessed for their antimicrobial and antifungal efficacies. This research avenue is crucial, given the increasing resistance to existing antimicrobial and antifungal agents. Identifying new compounds with potent activity against a broad spectrum of pathogens is of paramount importance in addressing the challenge of drug-resistant infections (M. Attia et al., 2013).
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-5-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4S/c1-15-18(21(30)26-23(25-15)33-14-16-4-2-5-17(24)12-16)13-20(29)27-7-9-28(10-8-27)22(31)19-6-3-11-32-19/h2-6,11-12H,7-10,13-14H2,1H3,(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMOIKYHFGFFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC(=CC=C2)Cl)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


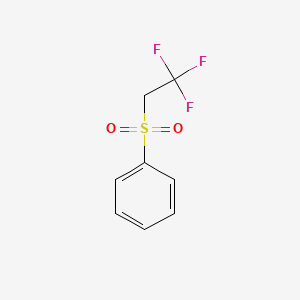
![5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine](/img/structure/B2953973.png)
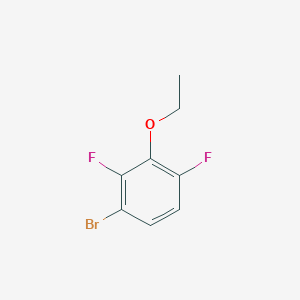
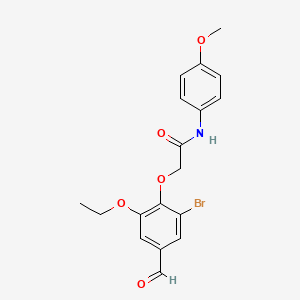
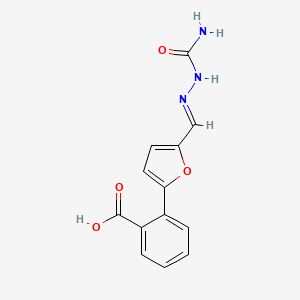

![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2953978.png)
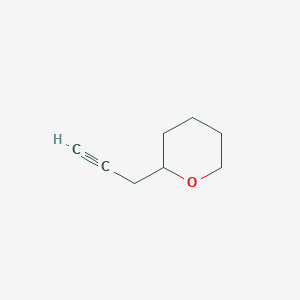
![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2953980.png)
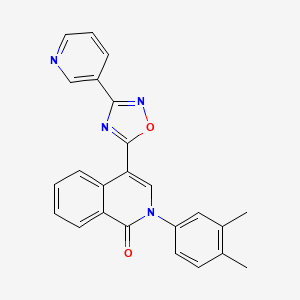
![3-(4-chlorobenzamido)-N-[2-(2-methoxyphenoxy)ethyl]-1H-indole-2-carboxamide](/img/structure/B2953983.png)
